molecular formula C4H4BaF2O4 B12667326 Fluoroacetic acid barium salt CAS No. 14214-20-1

Fluoroacetic acid barium salt

Cat. No.: B12667326
CAS No.: 14214-20-1
M. Wt: 291.40 g/mol
InChI Key: LJSGIUDGJKTLBW-UHFFFAOYSA-L
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Description

Fluoroacetic acid barium salt is a chemical reagent of significant interest in biochemical and toxicological research. Its primary research value lies in its role as a precursor to fluorocitric acid, a potent and specific inhibitor of the enzyme aconitase within the tricarboxylic acid (TCA) cycle . Once metabolized to fluorocitrate, the compound binds tightly to aconitase, halting the conversion of citrate to isocitrate . This mechanism effectively disrupts cellular energy production, leading to an accumulation of citrate in tissues and inhibiting glycolysis . Consequently, researchers utilize this salt to experimentally induce and study metabolic disruptions, investigate energy metabolism in various cell types, and explore the biochemical basis of toxicity in models of pesticide exposure . The related sodium fluoroacetate is noted for its high toxicity, with effects manifesting after a delay and potentially involving the central nervous and cardiovascular systems . This compound is provided For Research Use Only in a controlled laboratory setting. Strict safety protocols must be observed.

Properties

CAS No.

14214-20-1

Molecular Formula

C4H4BaF2O4

Molecular Weight

291.40 g/mol

IUPAC Name

barium(2+);2-fluoroacetate

InChI

InChI=1S/2C2H3FO2.Ba/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2

InChI Key

LJSGIUDGJKTLBW-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])F.C(C(=O)[O-])F.[Ba+2]

Related CAS

144-49-0 (Parent)

Origin of Product

United States

Preparation Methods

Direct Precipitation from Fluoroacetic Acid and Barium Salts

The most straightforward and commonly reported method involves the reaction of fluoroacetic acid with a soluble barium salt under controlled conditions to precipitate the barium salt of fluoroacetic acid. This method typically proceeds as follows:

  • Reactants: Fluoroacetic acid (aqueous solution) and a barium salt such as barium chloride or barium hydroxide.
  • Procedure: The fluoroacetic acid solution is mixed with the barium salt solution under stirring at controlled temperature to promote precipitation.
  • Isolation: The precipitated this compound is filtered, washed to remove chloride or other ions, and dried under vacuum or mild heating to avoid decomposition.
  • Notes: The reaction must be carefully controlled to avoid excess barium ions or acid, which can affect purity and yield.

This method is supported by the general principles of salt preparation via acid-base neutralization and precipitation, as described in classical inorganic salt synthesis.

Preparation via Fluorination of Citric Acid Followed by Barium Salt Formation

An alternative synthetic route involves the fluorination of citric acid to produce fluorocitric acid, which is then converted into its barium salt:

  • Step 1: Citric acid undergoes fluorination using appropriate fluorinating agents to yield fluorinated citric acid.
  • Step 2: The fluorinated acid is hydrolyzed and then neutralized with barium hydroxide or barium chloride to form the barium salt.
  • Isolation: The barium fluorocitrate precipitate is filtered, washed, and dried under controlled conditions.
  • Analytical Data: Elemental analysis confirms the barium content close to theoretical values (e.g., found Ba 49.35% vs. required 49.87%).

This method is particularly useful for preparing DL-fluorocitric acid barium salt, a related compound with similar preparation challenges.

Dry Preparation via Reaction of Ammonium Fluorosilicate with Barium Carbonate or Hydroxide

Though primarily described for barium fluorosilicate and barium fluoride, this dry method illustrates a solid-state reaction approach that could be adapted for this compound analogs:

  • Step 1: Ammonium fluorosilicate is prepared by reacting fluorosilicic acid with ammonia or ammonium bicarbonate.
  • Step 2: The ammonium fluorosilicate is mixed with barium carbonate or barium hydroxide in stoichiometric amounts.
  • Step 3: The mixture is heated between 100°C and 300°C for 1–4 hours, producing barium fluorosilicate and releasing ammonia or ammonium bicarbonate gases.
  • Step 4: The barium fluorosilicate is calcined at 350°C to 650°C to yield barium fluoride and silicon tetrafluoride gas.
  • Step 5: Silicon tetrafluoride gas is absorbed in water to regenerate fluorosilicic acid, completing a recycling loop.

While this method is specific to fluorosilicates, the principle of dry solid-state reaction with barium salts under controlled heating could inform alternative preparation strategies for this compound derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Reactants Conditions Product Isolation Notes/Advantages
Direct Precipitation Fluoroacetic acid + Barium salt Aqueous, controlled temp, stirring Filtration, washing, drying Simple, widely used, high purity
Fluorination of Citric Acid + Barium Salt Citric acid + Fluorinating agent + Barium salt Fluorination step + aqueous neutralization Filtration, washing, drying Enables preparation of fluorocitrate salts; requires fluorination step
Dry Solid-State Reaction (Adapted) Ammonium fluorosilicate + Barium carbonate/hydroxide 100–300°C heating, calcination Filtration, calcination Efficient for fluorosilicates; potential for adaptation

Research Findings and Analytical Data

  • Elemental Analysis: Barium content in prepared barium fluorocitrate closely matches theoretical values, confirming successful salt formation.
  • Hygroscopicity: The free fluoroacetic acid is extremely hygroscopic; conversion to the barium salt improves handling and stability.
  • Purity: Washing precipitates until free of chloride ions is critical to ensure purity and prevent contamination.
  • Thermal Stability: Drying and calcination temperatures must be carefully controlled to avoid decomposition of the organic fluorinated acid salts.

Chemical Reactions Analysis

Metabolic Conversion to Fluorocitrate

Fluoroacetic acid barium salt exerts its toxicity via enzymatic conversion to fluorocitrate, a potent inhibitor of the tricarboxylic acid (TCA) cycle. This process occurs in two stages:

  • Hydrolysis to Fluoroacetate : The barium salt dissociates in aqueous media, releasing fluoroacetic acid (FCH2COOH\text{FCH}_2\text{COOH}) and barium ions.

  • Enzymatic Activation : Fluoroacetate reacts with coenzyme A (CoA) to form fluoroacetyl-CoA, which condenses with oxaloacetate via citrate synthase to yield fluorocitrate .

Mechanism of Aconitase Inhibition :
Fluorocitrate binds irreversibly to aconitase, blocking the conversion of citrate to isocitrate. This disrupts cellular energy production, leading to citrate accumulation (Ki108MK_i \approx 10^{-8} \, \text{M}).

Metabolite Target Enzyme Inhibition Constant (KiK_i) Biological Impact
FluorocitrateAconitase1×108M1 \times 10^{-8} \, \text{M}TCA cycle arrest, cellular ATP depletion
Fluoroacetyl-CoACitrate synthaseN/ASubstrate for fluorocitrate synthesis

Decarboxylative Halogenation

Under thermal or photolytic conditions, the compound undergoes decarboxylative halogenation, a reaction critical for decomposing fluorinated carboxylic acids :

RCOOBa+X2RX+BaCO3+CO2\text{RCOOBa} + \text{X}_2 \rightarrow \text{RX} + \text{BaCO}_3 + \text{CO}_2

Key Pathways :

  • Hunsdiecker Mechanism : Homolytic cleavage of the acyl hypohalite intermediate (RCOOX\text{RCOOX}) generates alkyl radicals, which abstract halogens (e.g., Br, Cl) from the reaction medium .

  • Kochi Modification : Lead tetraacetate mediates decarboxylation, yielding alkyl halides with higher selectivity .

Reaction Type Conditions Products Yield
Hunsdiecker BrominationBr2\text{Br}_2, CCl4\text{CCl}_4, 80C80^\circ \text{C}Bromoalkanes60–80%
Kochi IodinationI2\text{I}_2, (Pb(OAc)4)(\text{Pb(OAc)}_4), CH3CN\text{CH}_3\text{CN}Iodoalkanes40–60%

Hydrolysis and Stability

The barium salt hydrolyzes readily in acidic or aqueous environments:

Ba(FCH2COO)2+2H2O2FCH2COOH+Ba(OH)2\text{Ba(FCH}_2\text{COO)}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{FCH}_2\text{COOH} + \text{Ba(OH)}_2

Critical Factors :

  • pH Sensitivity : Hydrolysis accelerates below pH 5 due to protonation of the carboxylate groups.

  • Thermal Stability : Decomposes above 165C165^\circ \text{C}, releasing toxic fluorine-containing gases.

Interaction with Metal Ions

The barium ion (Ba2+\text{Ba}^{2+}) participates in ion-exchange reactions, particularly with sulfates and carbonates:

Ba(FCH2COO)2+Na2SO4BaSO4+2NaFCH2COO\text{Ba(FCH}_2\text{COO)}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 \downarrow + 2\text{NaFCH}_2\text{COO}

This property is exploited in wastewater treatment to precipitate sulfate contaminants .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to other fluoroacetate derivatives:

Compound Solubility (H₂O) Toxicity (LD₅₀, Rat) Primary Reaction
Sodium Fluoroacetate250 g/L0.1 mg/kgRodenticide (aconitase inhibition)
Calcium Fluoroacetate120 g/L2.5 mg/kgSoil stabilization
Barium Fluoroacetate 85 g/L15 mg/kgMetabolic inhibition, synthesis

Scientific Research Applications

Fluoroacetic acid barium salt is used in a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Employed in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool in biochemical research.

    Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity.

Mechanism of Action

Fluoroacetic acid barium salt exerts its effects primarily through the inhibition of the citric acid cycle. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Ba(C₂H₂FO₂)₂
  • Toxicity : Extremely toxic due to dual mechanisms: barium ions disrupt potassium channels and cellular processes , while fluoroacetate inhibits the tricarboxylic acid (TCA) cycle by forming fluorocitrate, a potent metabolic poison .
  • Regulatory Status : Classified as a regulated poison under UK and EU legislation, with restrictions on possession and use .

Comparison with Similar Compounds

Sodium Fluoroacetate (C₂H₂FNaO₂)

Key Differences :

Property Fluoroacetic Acid Barium Salt Sodium Fluoroacetate
Solubility Moderately soluble in water (inferred) Highly soluble in water
Toxicity Combines Ba²⁺ toxicity and TCA inhibition Primarily TCA inhibition (LD₅₀: 0.1–5 mg/kg in mammals)
Applications Limited to research (e.g., precursor in organic synthesis) Commercial rodenticide ("Compound 1080")
Regulatory Status Restricted due to barium content Banned in many countries except for controlled pest control

Barium Acetate (Ba(C₂H₃O₂)₂)

Key Differences :

Property This compound Barium Acetate
Chemical Structure Fluorine substitution at α-carbon No halogen substituents
Toxicity Extremely toxic (dual mechanism) Moderate toxicity (Ba²⁺ exposure)
Applications Research applications Catalyst in organic reactions, precursor for BaTiO₃
Regulatory Status Strictly regulated Less restricted

Barium Ferrioxalate (Ba[Fe(C₂O₄)₃]₂·12H₂O)

Key Differences :

Property This compound Barium Ferrioxalate
Solubility Moderate (estimated) Sparingly soluble in water
Toxicity High (neurotoxic and metabolic) Low (primarily barium ion risk)
Applications Limited to toxicological studies Historical use in photography and analytical chemistry

Barium Hexafluoroacetylacetonate (Ba(hfac)₂)

Key Differences :

Property This compound Barium Hexafluoroacetylacetonate
Structure Simple carboxylate salt Metal-organic complex with β-diketonate ligands
Applications Toxicological research Precursor for thin-film deposition in electronics
Toxicity Extremely hazardous Moderate (handled under controlled conditions)

Toxicological and Regulatory Considerations

  • Mechanism of Toxicity :
    • Fluoroacetate : Inhibits aconitase in the TCA cycle, leading to citrate accumulation and cellular ATP depletion .
    • Barium Ion : Causes hypokalemia, muscle paralysis, and cardiac arrhythmias .
  • Regulatory Bans :
    • Listed in Schedule 2 of the UK Poisons Act (2015) and EU regulations due to acute toxicity .

Q & A

Q. How is fluoroacetic acid barium salt synthesized from fluoroacetic acid in laboratory settings?

this compound is typically synthesized via neutralization reactions. A common method involves reacting fluoroacetic acid with barium hydroxide or barium carbonate under controlled conditions. For example:

Dissolve fluoroacetic acid in distilled water.

Gradually add barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃) while stirring.

Filter the solution to remove unreacted solids.

Evaporate the filtrate under reduced pressure to crystallize the barium salt .
This method ensures stoichiometric precision and minimizes side reactions. Confirming purity via gravimetric analysis (e.g., sulfate precipitation) is recommended .

Q. What are the critical physical and chemical properties of this compound for experimental design?

Key properties include:

  • Solubility : Sparingly soluble in water, requiring polar aprotic solvents (e.g., dimethyl sulfoxide) for reactions .
  • Thermal Stability : Decomposes at elevated temperatures (>200°C), necessitating low-temperature storage .
  • Hygroscopicity : Absorbs moisture, requiring desiccated storage to prevent hydrolysis .
    Researchers must account for these properties when designing dissolution protocols or thermal analyses.

Q. What safety protocols are essential for handling this compound in academic labs?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Toxicity Mitigation : The compound is highly toxic (LD₅₀ < 10 mg/kg in rodents). Implement strict waste disposal protocols per EPA guidelines (e.g., incineration for organic fluorides) .
  • Emergency Procedures : Neutralize spills with calcium hydroxide and evacuate the area immediately .

Advanced Research Questions

Q. How can this compound be used as a precursor in synthesizing fluorinated organic compounds?

The barium salt serves as a stable intermediate for generating reactive fluorinated species. For example:

  • Fluoroacetyl Chloride Synthesis : React the barium salt with phosphorus pentachloride (PCl₅) to yield fluoroacetyl chloride, a key fluorinating agent .
  • Mechanistic Considerations : Monitor reaction kinetics using FT-IR to track carbonyl group transformations and avoid over-fluorination .
    This approach avoids handling volatile fluoroacetic acid directly, enhancing safety in multistep syntheses .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity data (e.g., LD₅₀ variations) often arise from:

  • Species-Specific Sensitivity : Rodent models may underestimate human toxicity due to metabolic differences .
  • Purity of Samples : Impurities (e.g., residual fluoroacetic acid) can skew results. Validate purity via HPLC or ion chromatography before toxicity assays .
    Standardized testing protocols (e.g., OECD Guidelines) and inter-laboratory collaborations are recommended for harmonizing data .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

  • Ion Chromatography (IC) : Detects barium ions (Ba²⁺) with a detection limit of 0.1 ppm, suitable for aqueous samples .
  • NMR Spectroscopy : ¹⁹F NMR provides specificity for fluorine-containing compounds but requires deuterated solvents .
  • Gravimetric Analysis : Precipitation as barium sulfate (BaSO₄) offers high accuracy but is time-consuming .
    Comparative studies suggest IC is preferable for rapid, high-throughput analyses .

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